molecular formula C19H18N8O B2942853 3-(1H-pyrazol-1-yl)-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)benzamide CAS No. 2034532-19-7

3-(1H-pyrazol-1-yl)-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)benzamide

Cat. No.: B2942853
CAS No.: 2034532-19-7
M. Wt: 374.408
InChI Key: HWBBHSNDTFSUNU-UHFFFAOYSA-N
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Description

3-(1H-pyrazol-1-yl)-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)benzamide is a complex organic compound that features a pyrazole ring, a triazolopyrazine moiety, and a pyrrolidine ring attached to a benzamide core. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-pyrazol-1-yl)-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and triazolopyrazine intermediates, which are then coupled with a pyrrolidine derivative. The final step involves the formation of the benzamide linkage.

    Preparation of Pyrazole Intermediate: The pyrazole ring can be synthesized through the cyclization of hydrazine derivatives with 1,3-diketones under acidic conditions.

    Synthesis of Triazolopyrazine Moiety: This involves the reaction of pyrazine derivatives with azides under thermal or catalytic conditions to form the triazole ring.

    Coupling with Pyrrolidine: The triazolopyrazine intermediate is then coupled with a pyrrolidine derivative using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Formation of Benzamide Linkage: The final step involves the reaction of the coupled intermediate with benzoyl chloride to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(1H-pyrazol-1-yl)-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The benzamide moiety can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or electrophiles like alkyl halides in the presence of a base.

Major Products Formed

    Oxidized Derivatives: Formation of hydroxylated or ketone derivatives.

    Reduced Forms: Formation of alcohols or amines.

    Substituted Derivatives: Formation of various substituted benzamides.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-pyrazol-1-yl)-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)benzamide stands out due to its unique combination of a pyrazole ring, triazolopyrazine moiety, and pyrrolidine ring, which confer distinct biological activities and chemical properties

Properties

IUPAC Name

3-pyrazol-1-yl-N-[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N8O/c28-19(14-3-1-4-16(11-14)27-8-2-6-22-27)23-15-5-9-25(12-15)17-18-24-21-13-26(18)10-7-20-17/h1-4,6-8,10-11,13,15H,5,9,12H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWBBHSNDTFSUNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=CC(=CC=C2)N3C=CC=N3)C4=NC=CN5C4=NN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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